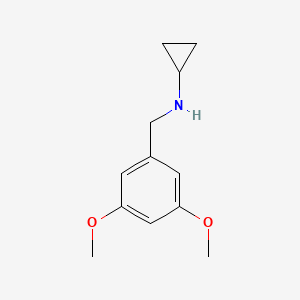

N-(3,5-Dimethoxybenzyl)cyclopropanamine

描述

N-(3,5-Dimethoxybenzyl)cyclopropanamine is a substituted cyclopropanamine derivative characterized by a benzyl group bearing 3,5-dimethoxy substituents attached to a cyclopropane amine backbone. Cyclopropanamine derivatives are of interest in medicinal chemistry and materials science due to their rigid cyclopropane ring, which can influence conformational stability and biological activity.

属性

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBDLUOYLCXSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxybenzyl)cyclopropanamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

化学反应分析

Types of Reactions

N-(3,5-Dimethoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Medicinal Chemistry Applications

N-(3,5-Dimethoxybenzyl)cyclopropanamine has shown promise in the development of novel therapeutic agents. Research indicates its potential role in:

- Anticancer Activity : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, related sulfonamide compounds demonstrated strong anti-cancer activity against various types of leukemia and glioblastoma, suggesting that derivatives of this compound could be explored for similar effects .

- Neurological Research : The compound's structural features may allow it to interact with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders. Its cyclopropane structure is known for providing unique pharmacological properties that can influence receptor binding and activity.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for developing new drugs and materials .

- Dendrimer Synthesis : Research has indicated its use as a precursor in the synthesis of dendrimeric compounds, which are important in drug delivery systems due to their high surface area and functionalization capabilities .

Material Science Applications

The unique properties of this compound make it applicable in material science:

- Polymer Chemistry : The compound can be incorporated into polymeric materials to enhance their properties. Its chemical structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics.

- Nanotechnology : Due to its ability to form stable structures at the nanoscale, this compound can be used in the development of nanomaterials for various applications, including electronics and biomedicine.

Case Study 1: Anticancer Activity

A study on related compounds demonstrated significant cytotoxicity against human cancer cell lines. The findings suggest that modifications of this compound could yield new anticancer agents with enhanced efficacy.

Case Study 2: Dendrimer Development

Research involving the synthesis of dendrimeric compounds from 3,5-dimethoxybenzyl alcohol highlighted the potential of using cyclopropanamine derivatives as core structures for dendrimer formation. These dendrimers exhibited promising drug delivery capabilities due to their branched architecture and functional groups .

作用机制

The mechanism of action of N-(3,5-Dimethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Differences :

- Substituent: 2-Nitrophenyl vs. 3,5-dimethoxybenzyl.

- Functional groups: Nitro (-NO₂) vs. methoxy (-OCH₃) groups.

N-(bis(3,5-Dimethoxyphenyl)methyl)propan-2-amine

Structural Differences :

- Substituents : Two 3,5-dimethoxyphenyl groups vs. one.

- Backbone : Propan-2-amine (branched) vs. cyclopropanamine (rigid ring).

N-(2,3-Dimethoxybenzyl)cyclopropanamine

Structural Differences :

- Substituent Positions : 2,3-Dimethoxy vs. 3,5-dimethoxy on the benzyl group.

Electronic and Steric Effects :

- The meta/para 3,5-dimethoxy configuration in the target compound provides symmetrical electron donation, which may enhance π-π stacking interactions in supramolecular chemistry.

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

Structural Differences :

- Backbone : Propanamide (amide linkage) vs. cyclopropanamine.

- Substituents : 3,4-Dichloro vs. 3,5-dimethoxy.

Discussion of Research Findings

- Synthetic Accessibility : The 3,5-dimethoxybenzyl group is commonly introduced via reductive amination (e.g., using NaB(CN)H₃), whereas nitro-substituted analogs require nitration steps.

- Biological Activity : Dimethoxybenzyl derivatives are explored for antimicrobial applications, as seen in platinum/palladium complexes with bis(2,4-dimethoxybenzyl) ligands. The target compound’s cyclopropane ring may further modulate activity by restricting conformational flexibility.

- Safety Considerations : Unlike nitro-containing analogs, methoxy-substituted compounds generally exhibit lower acute toxicity but may require precautions against oxidative degradation.

生物活性

N-(3,5-Dimethoxybenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic applications including:

- Antiparasitic Activity : Studies have shown that derivatives of cyclopropanamine exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure allows it to interact effectively with biological targets in the parasite, leading to inhibition of its growth.

- Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways by inhibiting the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that cyclopropanamine derivatives may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential for neurodegenerative disease treatment.

Antiparasitic Activity

In a study assessing the antiparasitic activity of related compounds, it was found that modifications in the cyclopropane structure influenced the efficacy against P. falciparum. The following table summarizes some findings related to cyclopropanamine derivatives:

| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) | Aqueous Solubility (μM) |

|---|---|---|---|

| This compound | 0.023 | 157 | 15 |

| N-cyclopropyl derivative | 0.011 | 140 | 20 |

| N-isopropyl derivative | 0.090 | 160 | 10 |

The data indicates that this compound exhibits potent activity with a low EC50 value, suggesting high efficacy against the malaria parasite.

Anti-inflammatory Mechanisms

Research has shown that compounds similar to this compound can inhibit NF-κB activation in macrophages. In vitro studies demonstrated that these compounds significantly reduced IL-6 and TNFα production:

| Compound | IC50 IL-6 (µM) | IC50 TNFα (µM) |

|---|---|---|

| This compound | 0.84 | 4.0 |

| Caffeic acid phenethyl ester (control) | 1.1 | 11.4 |

These results indicate that this compound may serve as a potential anti-inflammatory agent by modulating cytokine production.

Case Studies

-

Case Study on Antiparasitic Activity :

A recent study evaluated the effects of various cyclopropanamine derivatives on P. falciparum growth inhibition. The findings revealed that structural modifications could enhance potency and selectivity against the parasite while minimizing toxicity to human cells. -

Case Study on Neuroprotection :

Another investigation focused on the neuroprotective effects of cyclopropanamine derivatives in models of oxidative stress-induced neuronal death. The results indicated significant protection conferred by these compounds, which may be attributed to their ability to scavenge reactive oxygen species.

常见问题

Q. What synthetic routes are commonly employed to prepare N-(3,5-Dimethoxybenzyl)cyclopropanamine and related derivatives?

this compound can be synthesized via reductive amination or alkylation reactions. For example, the 3,5-dimethoxybenzyl group is often introduced using 3,5-dimethoxybenzyl bromide as a starting material. A Wittig-Horner-Emmons coupling reaction (e.g., coupling phosphonate esters with aldehydes) is a validated method for constructing similar structures, as demonstrated in the synthesis of fluorinated stilbene derivatives . Additionally, peptidomimetic precursors have been synthesized by coupling the 3,5-dimethoxybenzyl moiety with amino acids or cyclopropane-containing scaffolds under standard amidation or alkylation conditions .

Q. How can the structural and vibrational properties of this compound be characterized?

Key techniques include:

- X-ray diffraction : Single-crystal X-ray analysis (e.g., R factor = 0.054) resolves bond lengths, angles, and molecular conformations .

- Vibrational spectroscopy : Raman and FTIR spectroscopy, combined with density functional theory (DFT) calculations, identify characteristic vibrational modes (e.g., methoxy C–O stretching at ~1,250 cm⁻¹ and aromatic C–H bending) .

- NMR spectroscopy : ¹H and ¹³C NMR provide insights into electronic environments of the cyclopropane ring and methoxy groups.

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

Antifungal activity can be assessed using standardized protocols:

Q. Table 1: Example Antifungal Activity Data for Related Derivatives

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 4h | 12.5 ± 1.2 | 18.7 ± 1.5 |

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

- Molecular docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to predict binding affinity and guide structural modifications.

- QSAR analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with antifungal activity to identify pharmacophores .

- DFT calculations : Predict stability of intermediates in synthetic pathways (e.g., transition states in Wittig-Horner reactions) .

Q. What analytical strategies resolve contradictions in toxicity and stability data for this compound?

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolytic or oxidative degradation.

- Toxicology profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and compare with structurally similar compounds (e.g., N-[(2-Nitrophenyl)methyl]cyclopropanamine, which lacks acute toxicity data) .

- Meta-analysis : Review conflicting data on methoxy group metabolism (e.g., O-demethylation pathways) using high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights explain its role in peptidomimetic drug design?

The 3,5-dimethoxybenzyl group mimics aromatic side chains in peptides, enhancing:

- Lipophilicity : Improves membrane permeability (logP ~2.2 predicted for derivatives) .

- Receptor binding : Methoxy groups engage in hydrogen bonding with target proteins (e.g., kinase active sites) .

- Metabolic stability : Methoxy substituents resist cytochrome P450-mediated oxidation compared to hydroxyl groups .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

- Solvent screening : Use polar (ethanol/water) vs. non-polar (hexane) solvents to isolate distinct polymorphs.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic transitions .

- Thermal analysis : DSC/TGA profiles reveal melting points and stability ranges for each polymorph .

Methodological Considerations

Q. How should researchers handle discrepancies in reported spectroscopic data for this compound?

- Cross-validate techniques : Combine NMR, IR, and HRMS to confirm molecular integrity.

- Reference standards : Use commercially available 3,5-dimethoxybenzyl alcohol or bromide as internal controls for spectral comparisons .

- Dynamic light scattering (DLS) : Rule out aggregation effects that may skew UV-Vis or fluorescence data.

Q. What precautions are critical when synthesizing or handling this compound?

- Static control : Use grounded equipment to prevent ignition of flammable intermediates (e.g., cyclopropane derivatives) .

- Ventilation : Conduct reactions in fume hoods due to potential nitrogen oxide release during demethylation with BBr₃ .

- Waste disposal : Follow hazardous waste protocols for halogenated byproducts (e.g., brominated intermediates) .

Data Interpretation Challenges

Q. How can researchers address the lack of ecotoxicological data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。